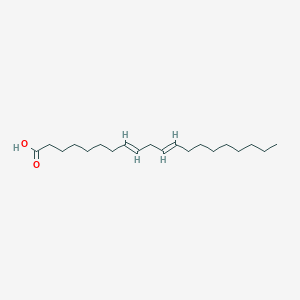
Poly(tetrahydrofuran)
Overview
Description
Poly(tetrahydrofuran) (PTHF) is a synthetic polymer that has a wide range of uses in various industries. It is a versatile material that has found applications in a variety of fields, including medical, automotive, and aerospace industries. PTHF has been used in the manufacture of medical devices, electrical components, and high-performance coatings. It is also used as a plasticizer in some applications. PTHF is a thermoplastic elastomer that has excellent chemical resistance, good mechanical properties, and excellent thermal stability.
Scientific Research Applications
Synthesis and Polymerization
- Di-block Copolymers : Poly(tetrahydrofuran) (PTHF) has been synthesized in combination with poly(3-hexylthiophene) via cationic ring-opening polymerization, showcasing its versatility in forming di-block copolymers (Alemseghed et al., 2009).
- Living Radical Polymerization : PTHF with a nitroxyl radical end chain was developed and applied in living radical polymerization of styrene, demonstrating its utility in advanced polymerization techniques (Yoshida & Sugita, 1996).
- Telechelic Poly(tetrahydrofuran) : Vinyl ether-terminated telechelic PTHF was synthesized, indicating its potential for producing polymers with specific end functionalities (Hashimoto et al., 1996).
Material Properties and Applications
- Network Structures and Sorbents : Cross-linked PTHF shows promise as a sorbent for organic solvents/oil spills due to its high swelling capacity and reusability, marking a significant application in environmental cleanup (Yati et al., 2016).
- Membranes for Pervaporation : Polyaniline membranes incorporating PTHF have been used for the dehydration of tetrahydrofuran by pervaporation, illustrating its role in improving separation processes in the pharmaceutical industry (Chapman et al., 2008).
- Electrophilic Cyclization in Polymer Synthesis : PTHF has been used in polymer-supported selenium-induced electrophilic cyclization, highlighting its application in synthesizing complex polymeric structures (Tang et al., 2004).
Advanced Polymeric Structures
- Cyclic Poly(tetrahydrofuran) : Research into the synthesis of size-controlled, cyclic poly(tetrahydrofuran) indicates its potential in creating polymers with unique topological properties (Tezuka et al., 2008).
- Polymeric Topological Isomers : PTHF has been a key component in synthesizing polymeric topological isomers, further expanding the boundaries of polymer science (Tezuka & Ohashi, 2005).
Polymer Characterization and Modification
- Swelling and Neutron-Scattering Study : End-linked PTHF networks were investigated using small-angle neutron-scattering, offering insights into the polymer's structural properties (Takahashi et al., 1995).
- Polymer-supported Cyclization : Polymer-supported selenium-induced cyclization has been applied to PTHF, showcasing its role in synthesizing poly-substituted dihydrofurans and tetrahydrofurans (Tang et al., 2004).
Mechanism of Action
Target of Action
Polytetrahydrofuran, also known as (2S)-2-butoxybutan-1-ol or Poly(tetramethylene ether) glycol, is a collection of chemical compounds with the formula HO(CH2)4O(CH2)4)nOH . It is a mixture of polyether diols terminated with alcohol groups
Mode of Action
The mode of action of Polytetrahydrofuran is primarily through its interaction with its targets. It is produced by the polymerization of tetrahydrofuran
Biochemical Pathways
Polytetrahydrofuran can be used as a starting material to prepare block copolymers via ring-opening polymerization . It can also be used to prepare thermally stable polymer electrolytes for lithium-ion batteries
Result of Action
The main use of Polytetrahydrofuran is to make elastic fibers such as spandex for stretchable fabrics and for polyurethane resins . These elastomers are either polyurethanes made by reacting PTMEG with diisocyanates, or polyesters made by reacting PTMEG with diacids or their derivatives . The polymer is also a starting material for thermoplastic polyurethane, thermoplastic polyesters, polyetheramide, and cast polyurethane elastomers .
Safety and Hazards
Future Directions
Polytetrahydrofuran has been found to be an excellent source of producing valuable tetrahydrofuran (THF), through a solvent-less catalytic hydrogenolysis process over a Pd/C catalyst . This technique provides a distinctive but important method for the green production of THF from spent PBS . Moreover, crosslinked poly(tetrahydrofuran) (xPTHF) is introduced as a promising polymer matrix for “beyond PEO” SPEs .
Biochemical Analysis
Biochemical Properties
Poly(tetrahydrofuran) plays a significant role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polymerization process . The interaction between poly(tetrahydrofuran) and Candida antarctica lipase B involves the binding of the polymer to the active site of the enzyme, facilitating the formation of ester bonds. This interaction is crucial for the synthesis of high molecular weight polyesters with desirable properties.
Cellular Effects
Poly(tetrahydrofuran) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, poly(tetrahydrofuran) has been shown to affect the expression of genes involved in the synthesis of extracellular matrix proteins, which are essential for maintaining cell structure and function . Additionally, poly(tetrahydrofuran) can modulate cell signaling pathways by interacting with cell surface receptors, leading to changes in cellular responses such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of poly(tetrahydrofuran) involves its interaction with biomolecules at the molecular level. Poly(tetrahydrofuran) can bind to specific proteins and enzymes, altering their activity and function. For example, poly(tetrahydrofuran) can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of poly(tetrahydrofuran) can change over time due to its stability and degradation. Poly(tetrahydrofuran) is relatively stable under physiological conditions, but it can undergo hydrolytic degradation over extended periods . This degradation can result in the release of monomers and oligomers, which can have different effects on cellular function compared to the intact polymer. Long-term studies have shown that poly(tetrahydrofuran) can have sustained effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of poly(tetrahydrofuran) vary with different dosages in animal models. At low doses, poly(tetrahydrofuran) can enhance cellular function by promoting cell proliferation and differentiation . At high doses, poly(tetrahydrofuran) can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where the beneficial effects of poly(tetrahydrofuran) are only seen within a specific dosage range, beyond which adverse effects occur.
Metabolic Pathways
Poly(tetrahydrofuran) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For instance, poly(tetrahydrofuran) can be metabolized by enzymes such as esterases, which hydrolyze the ester bonds, releasing monomers and oligomers . These metabolic products can then enter other metabolic pathways, affecting metabolic flux and metabolite levels within the cell.
Properties
| { "Design of the Synthesis Pathway": "Poly(tetrahydrofuran) can be synthesized through ring-opening polymerization of tetrahydrofuran.", "Starting Materials": [ "Tetrahydrofuran", "Initiator (e.g. n-butyllithium or potassium tert-butoxide)", "Solvent (e.g. toluene or THF)" ], "Reaction": [ "Dissolve the initiator in the solvent under an inert atmosphere.", "Add tetrahydrofuran dropwise to the initiator solution while stirring.", "Maintain the reaction mixture at a constant temperature (e.g. -78°C) for a specific period of time.", "Terminate the reaction by adding a quenching agent (e.g. methanol or water).", "Purify the resulting polymer by precipitation or chromatography." ] } | |
| 25190-06-1 | |
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-butoxybutan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
BJZYYSAMLOBSDY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCO[C@@H](CC)CO |
SMILES |
CCCCOC(CC)CO |
Canonical SMILES |
CCCCOC(CC)CO |
| 25190-06-1 | |
physical_description |
Liquid White solidified mass or fragments; mp = 25-33 deg C; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
synonyms |
poly(tetramethylene ether)glycol poly(tetramethylene oxide) polytetramethylene glycol polytetramethylene oxide polyTMO PTMEG 1000 PTMEG compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)
![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)
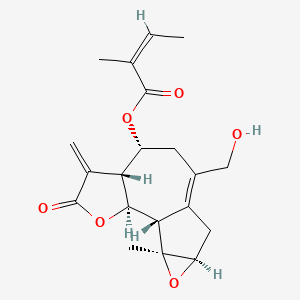
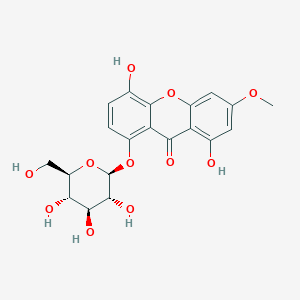
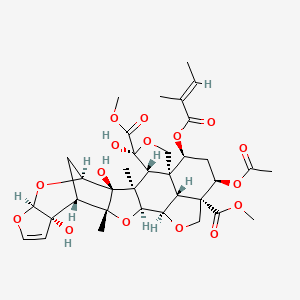
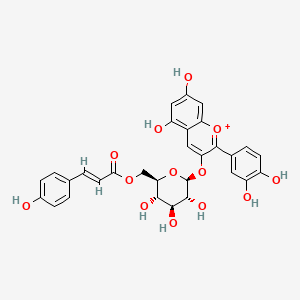

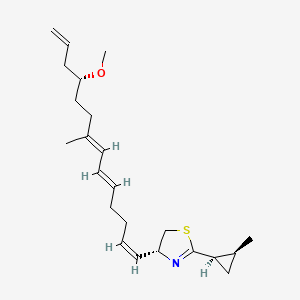
![{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)

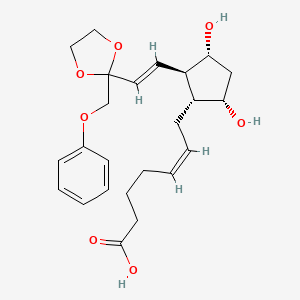
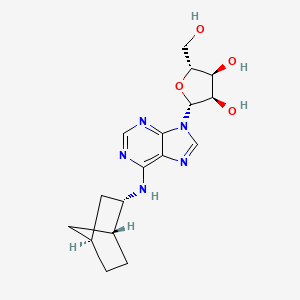
![4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1231317.png)
